LogP Differentiation: Enhanced Hydrophilicity vs. 1-Boc-4-cyanopiperidine
The target compound exhibits a computed XLogP3 of 0.8 [1], which is substantially lower than the 1.24 predicted for the mono-substituted 1-Boc-4-cyanopiperidine (CAS 91419-52-2) [2]. This 0.44-log unit reduction in lipophilicity, attributed to the hydroxyethyl group, improves aqueous solubility and correlates with better in vivo clearance profiles for derived conjugates.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | tert-Butyl 4-cyanopiperidine-1-carboxylate (CAS 91419-52-2): XLogP3 1.24 |
| Quantified Difference | -0.44 (36% reduction in predicted logP) |
| Conditions | PubChem XLogP3 3.0 algorithm; calculated physicochemical property |
Why This Matters
In linkered drug design (e.g., PROTACs), a lower-clogP intermediate is preferred to keep the overall chimeric molecule within Lipinski's rule of 5, reducing the risk of poor oral absorption [1].
- [1] PubChem. Tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/247133-10-4. View Source
- [2] PubChem. N-Boc-4-cyanopiperidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/91419-52-2. View Source
